![molecular formula C18H32N2O3 B3080416 2-[1-[[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid CAS No. 1083246-63-2](/img/structure/B3080416.png)

2-[1-[[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid

Descripción general

Descripción

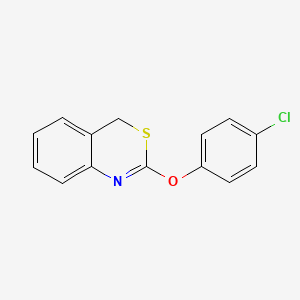

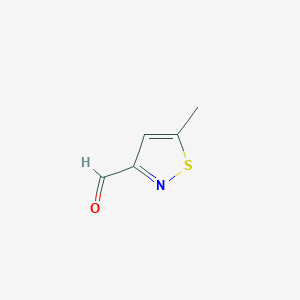

The compound “2-[1-[[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid” is a complex organic molecule. It is not intended for human or veterinary use and is primarily used for research purposes. The compound has a molecular formula of C18H32N2O3 and a molecular weight of 324.5 g/mol .

Molecular Structure Analysis

The compound contains several functional groups, including two cyclohexyl rings, an acetyl group, and an amino group. The cyclohexyl rings are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The InChI code for the compound is 1S/C9H17NO2.ClH/c10-7-9 (6-8 (11)12)4-2-1-3-5-9;/h1-7,10H2, (H,11,12);1H .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Aplicaciones Científicas De Investigación

Antiepileptic Properties

Gabapentin, derived from 1,1-Cyclohexanediacetic acid monoamide, exhibits anticonvulsant effects. It acts as an analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is commonly prescribed for managing epilepsy and neuropathic pain .

Neuropathic Pain Management

Gabapentin has found clinical use in treating neuropathic pain conditions, such as diabetic neuropathy, postherpetic neuralgia, and fibromyalgia. Its mechanism involves modulating calcium channels and inhibiting excitatory neurotransmitter release .

Anxiety Disorders

Research suggests that gabapentin may have anxiolytic effects. It has been investigated as an adjunctive treatment for generalized anxiety disorder (GAD) and social anxiety disorder (SAD) .

Bipolar Disorder

Some studies explore the potential of gabapentin as an adjunctive therapy for bipolar disorder. It may help stabilize mood and reduce manic symptoms .

Alcohol Withdrawal

Gabapentin has been investigated for its role in managing alcohol withdrawal symptoms. It may alleviate cravings and improve sleep during detoxification .

Restless Legs Syndrome (RLS)

Gabapentin has shown promise in alleviating symptoms of RLS, a condition characterized by uncomfortable sensations in the legs and an irresistible urge to move them .

Mecanismo De Acción

Target of Action

It’s known that similar compounds often interact withneurological targets , such as neurotransmitter receptors or ion channels .

Mode of Action

It has been suggested that it may inhibit excitatory neuron activity by interacting with voltage-gated calcium channels in cortical neurons . This interaction could potentially modulate the influx of calcium ions, thereby affecting neuronal excitability.

Biochemical Pathways

Given its potential interaction with voltage-gated calcium channels, it may influence calcium signaling pathways within neurons . Calcium signaling plays a crucial role in various cellular processes, including neurotransmitter release, gene expression, and cell survival.

Result of Action

Based on its proposed mode of action, it could potentially modulate neuronal activity, which could have various effects depending on the specific context within the nervous system .

Propiedades

IUPAC Name |

2-[1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O3/c19-13-17(7-3-1-4-8-17)11-15(21)20-14-18(12-16(22)23)9-5-2-6-10-18/h1-14,19H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHJFQXAGLCNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)NCC2(CCCCC2)CC(=O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexaneacetic acid, 1-[[[2-[1-(aminomethyl)cyclohexyl]acetyl]amino]methyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)

![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)

![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)

![4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3080362.png)

![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)

![Methyl 4-[(methylsulfamoyl)methyl]benzoate](/img/structure/B3080437.png)